Cas no 1697010-05-1 (6-(2-chlorophenyl)pyrimidin-4-ol)

6-(2-Chlorophenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a 2-chlorophenyl group at the 6-position and a hydroxyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug development, while the pyrimidine scaffold offers versatility for further functionalization. Its well-defined molecular architecture allows for precise modifications in medicinal chemistry applications. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers value it for its potential in designing kinase inhibitors or antimicrobial agents due to its pharmacophore-like properties.
6-(2-chlorophenyl)pyrimidin-4-ol structure
1697010-05-1 structure
Product name:6-(2-chlorophenyl)pyrimidin-4-ol
CAS No:1697010-05-1
MF:C10H7ClN2O
MW:206.62838101387
CID:5580170

6-(2-chlorophenyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone, 6-(2-chlorophenyl)-
    • 6-(2-chlorophenyl)pyrimidin-4-ol
    • Inchi: 1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
    • InChI Key: CYPVDULNSDEILE-UHFFFAOYSA-N
    • SMILES: C1=NC(C2=CC=CC=C2Cl)=CC(=O)N1

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 360.7±52.0 °C(Predicted)
  • pka: 8.03±0.40(Predicted)

6-(2-chlorophenyl)pyrimidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C268746-1g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1
1g
$ 475.00 2022-04-01
Life Chemicals
F1967-3751-10g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1 95%+
10g
$1407.0 2023-09-06
TRC
C268746-500mg
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1
500mg
$ 320.00 2022-04-01
Life Chemicals
F1967-3751-0.5g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-3751-1g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1 95%+
1g
$335.0 2023-09-06
TRC
C268746-100mg
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1
100mg
$ 95.00 2022-04-01
Life Chemicals
F1967-3751-2.5g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-3751-0.25g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-3751-5g
6-(2-chlorophenyl)pyrimidin-4-ol
1697010-05-1 95%+
5g
$1005.0 2023-09-06

Additional information on 6-(2-chlorophenyl)pyrimidin-4-ol

Introduction to 6-(2-chlorophenyl)pyrimidin-4-ol (CAS No. 1697010-05-1)

6-(2-chlorophenyl)pyrimidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1697010-05-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of a chlorophenyl group and a hydroxyl substituent at the 4-position of the pyrimidine ring imparts unique chemical and biological properties, making it a subject of intense interest in drug discovery and development.

The compound’s structure, characterized by a fused pyrimidine and benzene ring system, suggests potential interactions with biological targets such as enzymes and receptors. Such structural features are often exploited in the design of molecules with therapeutic efficacy. In recent years, there has been growing attention on pyrimidine derivatives due to their role in various therapeutic areas, including oncology, antiviral, and anti-inflammatory treatments.

6-(2-chlorophenyl)pyrimidin-4-ol has been studied for its pharmacological profile, particularly in the context of inhibiting specific enzymatic pathways associated with diseases. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain kinases and other targets relevant to cancer progression. The chlorophenyl moiety is known to enhance binding affinity to biological receptors, while the hydroxyl group at the 4-position can participate in hydrogen bonding interactions, crucial for drug-receptor specificity.

The synthesis of 6-(2-chlorophenyl)pyrimidin-4-ol involves multi-step organic reactions, typically starting from readily available precursors such as 2-chlorobenzaldehyde and malononitrile. The formation of the pyrimidine ring is achieved through condensation reactions, followed by functionalization to introduce the hydroxyl group. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity.

In the context of contemporary pharmaceutical research, 6-(2-chlorophenyl)pyrimidin-4-ol serves as a valuable scaffold for structure-activity relationship (SAR) studies. By modifying its chemical structure, researchers can explore new analogs with enhanced potency, selectivity, and reduced toxicity. The compound’s versatility makes it a promising candidate for further investigation in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

Recent advancements in computational chemistry have facilitated the virtual screening of 6-(2-chlorophenyl)pyrimidin-4-ol derivatives against large databases of biological targets. Molecular docking simulations and quantum mechanical calculations have been used to predict binding affinities and mechanisms of action. These computational approaches complement experimental efforts by providing rapid insights into potential drug interactions, thereby accelerating the drug discovery process.

The pharmacokinetic properties of 6-(2-chlorophenyl)pyrimidin-4-ol are also under investigation to assess its suitability for clinical development. Parameters such as solubility, stability, metabolic degradation pathways, and distribution profiles are critical factors determining its bioavailability and therapeutic efficacy. Formulation strategies are being explored to enhance oral bioavailability or improve tissue penetration, ensuring optimal pharmacological activity.

6-(2-chlorophenyl)pyrimidin-4-ol represents a convergence of synthetic chemistry, medicinal chemistry, and computational biology. Its unique structural features offer opportunities for developing novel therapeutic agents with targeted action. As research progresses, this compound is expected to contribute significantly to advancements in pharmaceutical sciences.

The exploration of 6-(2-chlorophenyl)pyrimidin-4-ol also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating expertise from chemistry, biology, and computer science, researchers can overcome challenges associated with complex molecular targets and optimize drug candidates for clinical use.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.